molecular formula C16H10 B1203910 1,4-Diphenylbutadiyne CAS No. 886-66-8

1,4-Diphenylbutadiyne

Cat. No.: B1203910
CAS No.: 886-66-8
M. Wt: 202.25 g/mol
InChI Key: HMQFJYLWNWIYKQ-UHFFFAOYSA-N
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Description

1,4-Diphenylbutadiyne (C₁₆H₁₀, CAS 886-66-8) is a conjugated organic compound featuring a central buta-1,3-diyne unit (–C≡C–C≡C–) flanked by phenyl groups. Its linear, rigid structure enables strong π-electron delocalization, making it valuable in materials science, catalysis, and medicinal chemistry . Key properties include:

  • Synthesis: Produced via reactions such as the coupling of terminal alkynes or dehydrogenation of 1,4-diphenyl-2-butene, with yields up to 28% in stibine-based reactions .
  • Optical Properties: Exhibits phosphorescence in the solid state at low temperatures due to restricted molecular motion and enhanced spin-orbit coupling from heavy atoms (e.g., antimony in adducts) .
  • Applications: Used in polymers for enhanced electron delocalization , as a ligand in rare-earth complexes , and in pharmaceuticals as a linker for HCV NS5A inhibitors .

Preparation Methods

Glaser Coupling: The Classical Approach

The Glaser coupling, first reported in 1869 by Carl Andreas Glaser, remains the foundational method for synthesizing 1,4-diphenylbutadiyne. This oxidative homocoupling of terminal alkynes employs copper(I) chloride (CuCl) in aqueous ammonia under an oxygen atmosphere . The reaction proceeds via a two-step mechanism:

  • Formation of copper(I) acetylide : Phenylacetylene reacts with CuCl in ammonia to form phenylacetylide-copper(I) complexes.

  • Oxidative dimerization : Oxygen oxidizes the copper(I) acetylide intermediates, yielding the diyne and copper(I) oxide .

Representative Protocol :
A mixture of phenylacetylene (2 mmol), CuCl (1 mmol), and aqueous ammonia (10 mL) is stirred under O₂ at 60°C for 12 hours. The crude product is extracted with dichloromethane and purified via column chromatography (petroleum ether/ethyl acetate, 50:1) .

ParameterValue
Yield45–60%
CatalystCuCl
SolventNH₃/H₂O
Temperature60°C
Reaction Time12 hours

While cost-effective, this method suffers from moderate yields and the need for stringent oxygen control .

Eglinton Modification: Enhanced Oxidative Conditions

Geoffrey Eglinton’s modification replaces CuCl with copper(II) acetate (Cu(OAc)₂) in pyridine, improving reaction efficiency . The higher oxidation state of copper facilitates faster dimerization, particularly for sterically hindered alkynes.

Mechanistic Insight :
Cu(II) oxidizes terminal alkynes to radical intermediates, which couple to form the diyne. Pyridine acts as a base and ligand, stabilizing the copper species .

Experimental Example :
Phenylacetylene (5 mmol) and Cu(OAc)₂ (2.5 mmol) are refluxed in pyridine (20 mL) for 6 hours. The mixture is quenched with HCl, extracted with ether, and purified via recrystallization (hexane/CH₂Cl₂) .

ParameterValue
Yield65–75%
CatalystCu(OAc)₂
SolventPyridine
TemperatureReflux (115°C)
Reaction Time6 hours

This method achieves higher yields than classical Glaser coupling but requires toxic pyridine, complicating large-scale applications .

Hay Coupling: TMEDA-Mediated Efficiency

The Hay coupling utilizes tetramethylethylenediamine (TMEDA) as a chelating agent with CuCl, enabling catalytic oxygen-driven cycles . TMEDA enhances copper solubility and stabilizes reactive intermediates, reducing catalyst loading.

Procedure :
Phenylacetylene (10 mmol), CuCl (0.5 mmol), and TMEDA (1.2 mmol) are stirred in THF under O₂ at 25°C for 3 hours. The product is isolated via filtration and washed with methanol .

ParameterValue
Yield70–80%
CatalystCuCl/TMEDA
SolventTHF
Temperature25°C
Reaction Time3 hours

This method is notable for mild conditions and reduced copper waste, making it environmentally favorable .

Palladium-Mediated Cross-Coupling: Hybrid Catalysis

Palladium-based systems, often combined with copper co-catalysts, enable cross-coupling under supercritical carbon dioxide (scCO₂) conditions. Wang et al. reported a protocol using Pd(NH₃)₄Cl₂·H₂O and CuCl₂·2H₂O in scCO₂ at 50°C .

Key Steps :

  • Catalyst Activation : scCO₂ enhances mass transfer and catalyst solubility.

  • Oxidative Coupling : Oxygen (1 MPa) and scCO₂ (9 MPa) drive the reaction, yielding this compound alongside minor byproducts .

Optimized Conditions :

  • Pressure: 9 MPa CO₂ + 1 MPa O₂

  • Catalysts: Pd(NH₃)₄Cl₂·H₂O (10 mol%), CuCl₂·2H₂O (10 mol%)

  • Yield: 85–90% (after silica gel chromatography)

ParameterValue
Yield85–90%
CatalystsPd/Cu
SolventscCO₂
Temperature50°C
Reaction Time4 hours

This method achieves near-quantitative yields but requires specialized equipment for scCO₂ handling .

Photoinduced Cycloaddition: Alternative Pathways

Ultraviolet irradiation of phenylacetylene derivatives in the presence of olefins (e.g., dimethyl fumarate) offers a metal-free route to this compound . The reaction proceeds via [2+2] cycloaddition followed by retro-Diels-Alder cleavage.

Limitations :

  • Low yields (20–30%)

  • Competing side reactions

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

MethodYield (%)CatalystConditionsScalability
Glaser Coupling45–60CuClAqueous NH₃, O₂Moderate
Eglinton Modification65–75Cu(OAc)₂Pyridine, refluxLow (toxicity)
Hay Coupling70–80CuCl/TMEDATHF, O₂, 25°CHigh
Pd-Mediated85–90Pd/CuscCO₂, 50°CLow (equipment)
Photoinduced20–30NoneUV lightResearch-scale

Mechanistic and Computational Insights

Density functional theory (DFT) studies reveal that Glaser coupling proceeds via a Cu(I)/Cu(III) redox cycle . Key steps include:

  • Acetylide Formation : PhC≡CH+CuClPhC≡CCu+HCl\text{PhC≡CH} + \text{CuCl} \rightarrow \text{PhC≡CCu} + \text{HCl}

  • Oxidative Dimerization : 4PhC≡CCu+O₂2PhC≡C–C≡CPh+2Cu₂O4 \text{PhC≡CCu} + \text{O₂} \rightarrow 2 \text{PhC≡C–C≡CPh} + 2 \text{Cu₂O}

Computational models predict that electron-withdrawing substituents accelerate the reaction by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylbutadiyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diphenylbutene or diphenylbutane.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Materials Science

Crystalline Graphitic Nanoribbons

One notable application of 1,4-diphenylbutadiyne is in the synthesis of crystalline graphitic nanoribbons through pressure-induced polymerization. Researchers from Peking University demonstrated that applying high pressure (10 GPa) to this compound leads to the formation of armchair graphitic nanoribbons. This process utilizes solid-state topochemical polymerization, which allows for precise control over the crystal structure and dimensions of the resulting material. The study highlighted that the polymerization initiates via a unique dehydro-Diels-Alder reaction involving phenyl as a dienophile rather than the expected 1,4-addition reaction .

Table 1: Properties of Graphitic Nanoribbons Synthesized from this compound

PropertyValue
Width~1 nm
Edge ConfigurationArmchair
Reaction Pressure10 GPa
Polymerization MethodPressure-induced

Neuromorphic Computing

Artificial Synapses

In the field of neuromorphic computing, this compound has been utilized to create memristor devices that mimic biological synapses. A study published in early 2023 demonstrated that these devices can perform essential synaptic functions such as paired-pulse facilitation and spike rate-dependent plasticity while consuming remarkably low energy (approximately 25 femtojoules per spike). This advancement is significant for developing energy-efficient neuromorphic systems .

Table 2: Performance Metrics of Memristor Devices Using this compound

MetricValue
Energy Consumption per Spike~25 fJ
Conductance ChangeLinear and Large
Synaptic Functions SimulatedPPF/PPD, SRDP

Polymer Chemistry

Conducting Polymers

This compound serves as a monomer for producing conducting polymer nanofibers through various polymerization techniques, including UV-induced radical polymerization and gamma irradiation. These polymers exhibit tunable diameters ranging from 5 to 25 nm and can be synthesized within mesophase templates. The ability to control fiber diameter is crucial for applications in nanotechnology and materials engineering .

Table 3: Characteristics of Poly(diphenylbutadiyne) Nanofibers

CharacteristicValue
Diameter Range5 - 25 nm
Polymerization MethodUV or Gamma Irradiation
Application AreasNanotechnology

Photophysical Studies

Spectroscopic Applications

Research on the photophysical properties of compounds based on this compound has provided insights into their potential applications in optoelectronics. Studies indicate that this compound can be used to model spectroscopic behaviors in multi-chromophore systems, enhancing our understanding of exciton dynamics and absorption/emission characteristics under varying conditions .

Mechanism of Action

The mechanism of action of 1,4-diphenylbutadiyne involves its ability to participate in various chemical reactions due to its conjugated system. The compound can interact with molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its derivatives, making it useful in applications such as organic electronics and photodynamic therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,4-Diphenyl-1,3-butadiene (C₁₆H₁₄, CAS 886-65-7)

  • Structural Differences : Contains a buta-1,3-diene (–CH₂–CH₂–CH₂–CH₂–) core instead of the diyne system.
  • Conjugation : Reduced π-electron delocalization compared to 1,4-diphenylbutadiyne, leading to weaker conductivity .
  • Synthesis : Prepared via Wittig reactions or dehydrogenation, with yields up to 76% .
  • Applications : Primarily studied for its electronic properties in organic semiconductors but less effective than butadiyne derivatives in conductive polymers .
Property This compound 1,4-Diphenyl-1,3-butadiene
Core Structure –C≡C–C≡C– –CH₂–CH₂–CH₂–CH₂–
Conjugation Strength Strong (two triple bonds) Moderate (single bonds)
Phosphorescence Yes (in adducts) No
Conductivity High Moderate

Diphenylethyne (Tolan, C₁₄H₁₀)

  • Structural Differences : Single acetylene (–C≡C–) core.
  • Conjugation: Limited to one triple bond, resulting in shorter conjugation length and reduced electron delocalization compared to butadiyne .
  • Applications: Used in cross-coupling reactions (e.g., Sonogashira coupling) and as a linker in HCV inhibitors, but butadiyne derivatives show improved metabolic stability and potency in pharmaceuticals .

1,4-Bis(phenylethynyl)benzene

  • Structural Differences : A benzene ring flanked by two phenylethynyl groups (–C≡C–C₆H₅).
  • Conjugation : Extended conjugation via the aromatic core, but butadiyne’s linear structure provides more direct π-orbital overlap .
  • Electronic Properties : Comparable conductivity to butadiyne but less suitable for rigid polymer frameworks .

1,4-Diacetoxy-2-butyne (C₈H₁₀O₄)

  • Structural Differences : Acetoxy substituents on a butyne backbone.
  • Reactivity : Polar substituents increase solubility but reduce thermal stability compared to phenyl groups in butadiyne .
  • Applications : Primarily a synthetic intermediate, unlike butadiyne’s role in advanced materials .

Key Research Findings

  • Phosphorescence : Unique to this compound derivatives (e.g., stibylethene adducts), attributed to heavy-atom effects and rigid crystal packing .
  • Polymer Performance : Poly(1,4-phenylene-1,3-butadiynylene) derivatives exhibit superior electron delocalization vs. diphenylethyne-based polymers .
  • Medicinal Chemistry : Butadiyne linkers in HCV NS5A inhibitors enhance resistance profiles and bioavailability compared to ethyne analogs .

Data Tables

Table 1: Optical Properties of Selected Compounds

Compound UV Absorption (nm) Phosphorescence (λ_em, nm)
This compound 280–320 550 (77 K)
1,4-Diphenyl-1,3-butadiene 260–300 Not observed
Diphenylethyne 250–290 Not observed

Biological Activity

1,4-Diphenylbutadiyne (DPB) is an arylacetylene compound with significant interest in organic synthesis and materials science. It serves as a precursor for various aromatic compounds and exhibits unique biological activities that are being explored in different research contexts. This article reviews the biological activity of DPB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₆H₁₀
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 886-66-8
  • Structure : DPB consists of two phenyl groups connected by a butadiyne linkage, which contributes to its unique properties.

Biological Activity Overview

This compound has been studied for its phototoxic properties and potential applications in biomedical fields. Its biological activities can be categorized into several key areas:

1. Anticancer Activity

Research indicates that DPB exhibits phototoxic effects on cancer cells. A study published in Photochemistry and Photobiology demonstrated that DPB could induce cell death in certain cancer cell lines when activated by light exposure. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in malignant cells .

2. Antimicrobial Properties

DPB has shown promise as an antimicrobial agent. Its ability to disrupt microbial membranes and generate ROS contributes to its effectiveness against various bacterial strains. Research has indicated that DPB can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .

3. Neuromorphic Computing Applications

Recent advancements have explored the use of DPB in neuromorphic computing systems. A study highlighted its role in artificial synapses, where it aids in improving the speed and energy efficiency of information processing. The unique electronic properties of DPB facilitate its application in creating more efficient synaptic devices .

Case Studies

StudyFocusFindings
Phototoxicity Study (1980)Cancer Cell LinesDemonstrated that DPB induces apoptosis via ROS generation when exposed to light .
Antimicrobial Research (2023)Bacterial InhibitionShowed effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent .
Neuromorphic Computing (2023)Artificial Synapse DevelopmentContributed to enhanced performance metrics in neuromorphic systems, showcasing versatility beyond traditional applications .

Reactive Oxygen Species Generation

The phototoxicity mechanism involves the activation of DPB under UV light, leading to the formation of ROS. These reactive species interact with cellular components, causing damage to DNA, proteins, and lipids.

Membrane Disruption

In antimicrobial applications, DPB's hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,4-diphenylbutadiyne, and how do reaction conditions influence polymerization outcomes?

  • Methodology : Synthesis typically involves UV or γ-ray irradiation of monomers in the presence of radical initiators (e.g., benzoin methyl ether) within hexagonal mesophases. Solvent systems (e.g., hydrophobic domains in mesophases) and initiator concentrations critically affect polymerization efficiency .
  • Key Variables :

ConditionEffect on Polymerization
UV vs. γ-rayUV yields controlled nanofiber growth; γ-ray may accelerate cross-linking
Solvent PolarityHydrophobic environments enhance monomer alignment for 1,4-addition
Initiator TypeRadical initiators promote chain propagation over side reactions

Q. How is this compound characterized, and what are its critical physical properties?

  • Techniques : Melting point analysis (518.4°C for diphenylbutadiyne ), FTIR (C≡C stretching at ~2200 cm⁻¹), and UV-Vis (π→π* transitions ~300 nm). Chromatography (HPLC) can assess purity using C18 columns with acetonitrile/water mobile phases .
  • Physical Data :

PropertyValueReference
Molecular FormulaC₁₆H₁₀
Melting Point518.4°C
CAS Registry886-66-8

Q. What factors influence the stability of this compound during storage and reactions?

  • Stability Considerations : Degradation under prolonged UV exposure due to radical recombination. Thermal stability is high (>300°C), but high-pressure conditions (e.g., >1 GPa) induce solid-state topochemical reactions, forming graphitic nanoribbons .

Advanced Research Questions

Q. How do polymerization mechanisms differ between solid-state and solution-phase reactions?

  • Mechanistic Insights : In solution, 1,4-addition dominates, forming linear poly(diphenylbutadiyne) (PDPB) chains . Under high pressure, solid-state topochemical reactions proceed via dehydro-Diels–Alder (DDA) pathways, yielding crystalline graphitic nanostructures .
  • Contradiction Resolution : Discrepancies in reaction pathways (e.g., DDA vs. 1,4-addition) require crystallographic analysis (XRD) and in-situ Raman spectroscopy to monitor bond reorganization .

Q. What catalytic conditions lead to stereoselective isomer formation in hydroamination reactions?

  • Methodology : Heterobimetallic catalysts (e.g., K₂Ca(NPh₂)₄) in tetrahydrofuran at elevated temperatures yield E/Z isomers of 1-anilino-1,4-diphenylbut-1-ene-3-yne. Stereoselectivity is probed via NMR and DFT calculations .

Q. What role does this compound play in tritium handling systems?

  • Application : Acts as a tritium getter in nuclear applications, binding gaseous tritium via π-complexation. Studies suggest compatibility with electrolysis-catalytic exchange systems for tritium recovery .

Q. How can computational modeling resolve contradictions in substituent effects on electronic properties?

  • Approach : Density functional theory (DFT) evaluates electron-donating/withdrawing substituents (e.g., pyridyl vs. phenyl) on alkyne conjugation. Symmetric vs. asymmetric electronic distributions are quantified via frontier orbital analysis .

Q. What strategies optimize charge separation in PDPB-ZnO nanoheterojunctions for photocatalytic applications?

  • Design : Ligand-free ZnO nanoparticle adsorption onto PDPB nanofibers enhances interfacial charge transfer. Ultrafast spectroscopy (e.g., transient absorption) reveals exciton dissociation kinetics, while methyl orange degradation assays quantify photocatalytic efficiency .

Q. How does high-pressure polymerization alter the structural and electronic properties of this compound?

  • Experimental Design : High-pressure X-ray diffraction (HP-XRD) and neutron scattering under >1 GPa reveal distance-selective DDA reactions. Resulting nanoribbons exhibit anisotropic conductivity, validated by four-probe resistivity measurements .

Q. What analytical frameworks address discrepancies in reported reaction yields for cross-coupling reactions?

  • Resolution : Systematic Design of Experiments (DoE) evaluates factors like solvent polarity, temperature, and catalyst loading. Multivariate regression identifies optimal conditions, while LC-MS monitors side-product formation .

Properties

IUPAC Name

4-phenylbuta-1,3-diynylbenzene
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InChI

InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H
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InChI Key

HMQFJYLWNWIYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2
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Molecular Formula

C16H10
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Related CAS

25135-09-5
Record name Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer
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DSSTOX Substance ID

DTXSID8061264
Record name Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
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Molecular Weight

202.25 g/mol
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Physical Description

White needles; [MSDSonline]
Record name 1,4-Diphenylbutadiyne
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CAS No.

886-66-8
Record name 1,4-Diphenyl-1,3-butadiyne
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Record name Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
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Record name 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene
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Record name 1,4-DIPHENYLBUTADIYNE
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Synthesis routes and methods I

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickel acetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalyst solution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer was precipitated. It had an acetylene content of 8.4% and an aromatic to olefin hydrogen ratio of 8:1.
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Synthesis routes and methods II

Procedure details

To a 50 ml round bottom flask equipped with a magnetic stirrer and reflux condenser was added 300 mg 4-decyloxy-3-fluorophenylacetylene and 43 mg cupric acetate in 40 ml 1:1 pyridine/MeOH. The reaction mixture was refluxed for 2 hrs, allowed to cool to room temperature and then added dropwise into a stirred 9 M aqueous sulfuric acid solution at ice bath temperature. The resulting cream-like suspension was extracted with ethyl ether and sequentially washed with water (3x) and brine and dried with anhydrous magnesium sulfate yielding 289 mg of a yellow-brown solid. Flash chromatography (1% ethyl acetate/hexane) and recrystallization of the residue from 95% ethanol afforded 248 mg diphenyldiacetylene (V), 4,4'-didecyloxy-3,3'-difluoro diphenyldiacetylene, as pale yellow needles.
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Synthesis routes and methods III

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickelacetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalystsolution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer wasprecipitated. It had an acetylene content of 8.4 % and an aromatic to olefin hydrogen ratio of 8:1.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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